(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine
Description
The compound “(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine” features a pyridine ring substituted with chloro and trifluoromethyl groups at the 3- and 5-positions, respectively. This pyridine moiety is linked via a methylthioether group to a thiophene ring, which is further connected to an ethylidene hydroxylamine functional group (N–O). Structural determination of such compounds often relies on crystallographic tools like the SHELX program suite .
Properties
IUPAC Name |
(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2OS/c1-7(19-20)12-3-2-9(21-12)5-11-10(14)4-8(6-18-11)13(15,16)17/h2-4,6,20H,5H2,1H3/b19-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOMNTQHOYAXHS-GXHLCREISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine is a complex organic compound with potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its unique structure, which includes a hydroxylamine functional group and a trifluoromethyl-substituted pyridine. Its molecular formula is , and its molecular weight is approximately 318.76 g/mol.
Biological Activity Overview
The biological activity of (NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine has been explored in various studies, highlighting its potential as an herbicide and its interactions with biological systems.
1. Herbicidal Properties
Research indicates that the compound exhibits significant herbicidal activity. It functions by inhibiting specific enzymatic pathways in plants, leading to growth suppression and eventual plant death. The herbicidal efficacy is attributed to its ability to disrupt metabolic processes essential for plant survival.
| Concentration (g/L) | Efficacy (%) |
|---|---|
| 25 | 40 |
| 100 | 75 |
| 200 | 95 |
This table summarizes the herbicidal efficacy of the compound at various concentrations, demonstrating a dose-dependent response .
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve interference with bacterial cell wall synthesis.
Case Study: Antimicrobial Evaluation
In a study examining the antimicrobial effects of various hydroxylamine derivatives, (NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine showed promising results against resistant strains of bacteria, reducing the minimum inhibitory concentration (MIC) significantly compared to control compounds .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways in both plants and microorganisms.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in microbial cells, leading to cell death.
- Targeted Binding : Structure-activity relationship (SAR) analyses indicate specific binding interactions with target proteins, enhancing its therapeutic potential .
Safety and Toxicity
While the compound shows significant biological activity, safety assessments have indicated potential toxicity at higher concentrations. Acute toxicity studies reveal that it poses risks if ingested, necessitating careful handling and application protocols .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural components, such as the trifluoromethyl group and chloro-substituted pyridine, are known to enhance biological activity and lipophilicity, making it a candidate for pharmaceutical development. The presence of these functional groups indicates potential interactions with biological targets, which can lead to therapeutic applications.
Potential Therapeutic Targets
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens, suggesting that (NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine could be explored for antibacterial or antifungal properties.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects due to its ability to modulate specific pathways involved in inflammation.
Synthetic Organic Chemistry
In synthetic organic chemistry, (NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine can serve as a versatile intermediate in the synthesis of more complex molecules. Its synthesis can be optimized for yield and purity through various methods, including recrystallization or chromatography.
Synthesis Techniques
- Recrystallization : This method can be employed to purify the compound post-synthesis, enhancing its application in further chemical reactions.
- Chromatography : Used for separating and purifying the compound from reaction mixtures.
Structure-Activity Relationship (SAR) Studies
Predictive models using structure-activity relationship (SAR) analyses suggest that this compound may interact with specific biological targets. Such studies are crucial for understanding how variations in structure can influence biological activity and help guide the design of new derivatives with enhanced efficacy.
Case Study 1: Trifluoromethyl-Pyridine Derivatives
Research on trifluoromethyl-pyridine derivatives has demonstrated their potential as anti-cancer agents. These studies highlight the importance of substituents like trifluoromethyl groups in enhancing biological activity.
Case Study 2: Hydroxylamine Derivatives
Hydroxylamines are known to participate in various biological processes. Studies indicate that hydroxylamine derivatives can act as inhibitors for certain enzymes, suggesting a pathway for exploring (NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine's potential as an enzyme inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Thiophene Derivatives
a. 5-[3-Chloro-5-(Trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl Chloride
- Structure : Contains a pyridine ring with identical 3-chloro-5-(trifluoromethyl) substituents but linked to thiophene via sulfonyl groups instead of a methylthioether.
- Key Differences :
- Substituent Effects : The sulfonyl groups (electron-withdrawing) in this compound contrast with the methylthioether (electron-donating) in the target molecule, altering electronic properties and reactivity. Sulfonyl chlorides are highly reactive, often used as intermediates in synthesis, whereas methylthioethers are more stable .
- Applications : Sulfonyl derivatives are typically employed in agrochemicals or pharmaceuticals as electrophilic intermediates, whereas hydroxylamine-containing compounds may act as enzyme inhibitors or radical scavengers.
b. 6-Chloranyl-5-Methylsulfanyl-Pyridine-2,4-Diamine
- Structure : A pyridine derivative with chloro and methylsulfanyl groups but lacks the thiophene-hydroxylamine backbone.
Hydroxylamine-Containing Analogues
a. 1-[5,6-Bis(Chloranyl)Pyridin-3-yl]Ethanone
- Structure : A pyridine derivative with dual chloro substituents and a ketone group.
Thiophene-Sulfonyl Derivatives
a. {5-Chloro-3-(Trifluoromethyl)Pyridin-2-yl-lambda~4~-Sulfanylidene}Ammonium 2,4,6-Trimethylbenzenesulfonate
- Structure : Combines a pyridine-thiophene core with a sulfonium salt and a sulfonate counterion.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Synthetic Pathways : The target compound’s methylthioether linkage likely involves alkylation or cross-coupling reactions, whereas sulfonyl derivatives (e.g., ) require sulfonation or oxidation steps .
- Biological Relevance : Hydroxylamine groups in the target compound may enable interactions with metalloenzymes or DNA, contrasting with sulfonyl chlorides’ role as irreversible inhibitors.
- Crystallographic Analysis : Structural elucidation of such complex molecules often employs SHELX programs for refinement, ensuring accuracy in bond-length and angle measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
